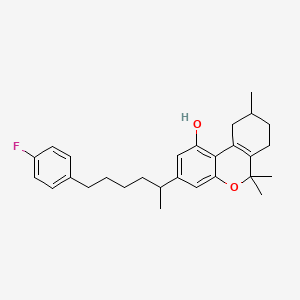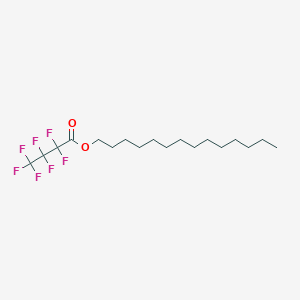
Heptafluorobutyric acid, n-tetradecyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptafluorobutyric acid, n-tetradecyl ester is a chemical compound with the molecular formula C18H29F7O2 and a molecular weight of 410.4105 g/mol . It is also known by other names such as tetradecyl heptafluorobutyrate and tetradecyl 2,2,3,3,4,4,4-heptafluorobutanoate . This compound is characterized by the presence of a heptafluorobutyric acid moiety esterified with a tetradecyl alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptafluorobutyric acid, n-tetradecyl ester typically involves the esterification of heptafluorobutyric acid with tetradecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction can be represented as follows:
Heptafluorobutyric acid+Tetradecanol→Heptafluorobutyric acid, n-tetradecyl ester+Water
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Heptafluorobutyric acid, n-tetradecyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield heptafluorobutyric acid and tetradecanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are commonly used.
Major Products
Hydrolysis: Heptafluorobutyric acid and tetradecanol.
Transesterification: A different ester and the corresponding alcohol.
Scientific Research Applications
Heptafluorobutyric acid, n-tetradecyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of heptafluorobutyric acid, n-tetradecyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, it can modulate signaling pathways by interacting with specific receptors on cell surfaces .
Comparison with Similar Compounds
Heptafluorobutyric acid, n-tetradecyl ester can be compared with other similar compounds such as:
Tetradecyl heptafluorobutanoate: Similar structure but different ester group.
Butyl heptafluorobutyrate: Shorter alkyl chain compared to tetradecyl.
Heptafluorobutyric acid, tridecyl ester: Different alkyl chain length.
The uniqueness of this compound lies in its specific ester group and the length of its alkyl chain, which confer distinct chemical and physical properties .
Properties
CAS No. |
7365-36-8 |
|---|---|
Molecular Formula |
C18H29F7O2 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
tetradecyl 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C18H29F7O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-27-15(26)16(19,20)17(21,22)18(23,24)25/h2-14H2,1H3 |
InChI Key |
QIUJCCVBRUUHMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


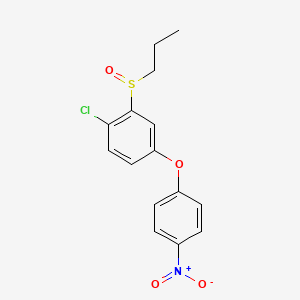
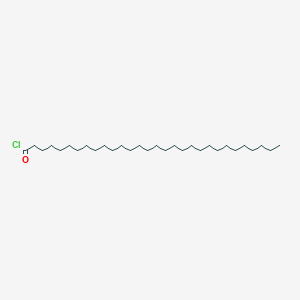
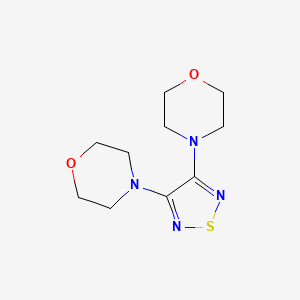
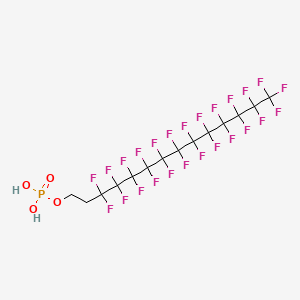
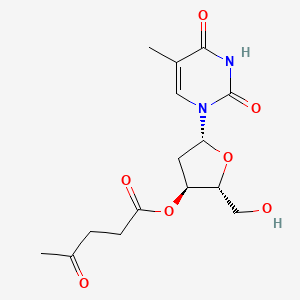
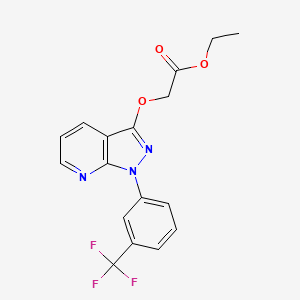

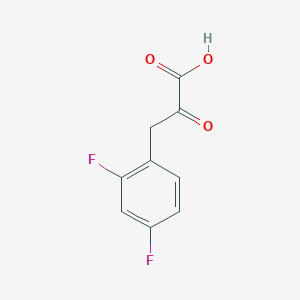
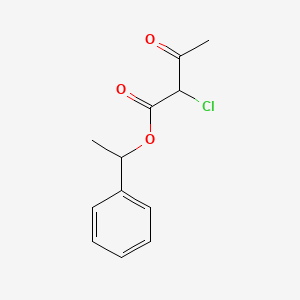

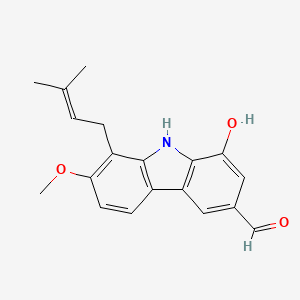
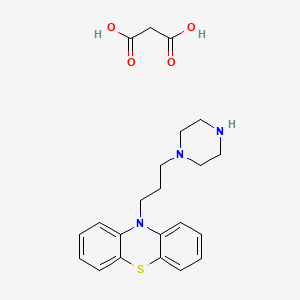
![[(2R,4aR,6S,7R,8S,8aR)-7-benzylsulfonyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] phenylmethanesulfonate](/img/structure/B13416766.png)
